molecular formula C12H11NO2 B176157 Ethyl Quinoline-7-carboxylate CAS No. 104294-00-0

Ethyl Quinoline-7-carboxylate

Cat. No. B176157
M. Wt: 201.22 g/mol
InChI Key: PPZOEUCJAYRMHY-UHFFFAOYSA-N
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Description

Ethyl Quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of Ethyl Quinoline-7-carboxylate is similar to that of quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl Quinoline-7-carboxylate are similar to those of quinoline. Quinoline is a weak tertiary base, forms salts with acids, and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • Li (2015) demonstrated a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. This method showed a 46% improvement in yield compared to previous methods (Yang Li, 2015).
    • Ukrainets et al. (2013) discussed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1 H ,5 H -pyrido[3,2,1- ij ]quinoline-6-carboxylate, leading to new bromo-substituted isomers with significant structural features (И. В. Украинец et al., 2013).
  • Potential Industrial Applications :

    • Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating potential applications in liquid crystal displays (V. Bojinov, I. Grabchev, 2003).
  • Photodiode Applications :

    • Elkanzi et al. (2020) synthesized a novel ethyl quinoline derivative and evaluated its optical characteristics for potential application in photodiodes (Nadia Ali Ahmed Elkanzi et al., 2020).
  • Synthesis for Dye Applications :

    • Cheng De-jun (2004) explored the synthesis route of ethyl quinoline derivatives, proposing practical applications in industry, possibly for dye production (Cheng De-jun, 2004).
  • Antibacterial Activities :

  • Synthetic Methodologies for Pharmaceuticals :

    • Bänziger et al. (2000) presented a synthesis of a quinoline derivative, potentially useful as an intermediate in pharmaceutical compounds (Markus Bänziger et al., 2000).
  • Immunomodulatory Activities and In Vitro Toxicity Studies :

    • Jantová et al. (2017) assessed the immunomodulatory activities of a new quinolone derivative, showing potential in cancer treatment (S. Jantová et al., 2017).
  • Applications in Antibacterial and Antituberculosis Agents :

    • Kumar et al. (2014) synthesized novel quinolone derivatives and evaluated their antibacterial activity, including activity against tuberculosis (A. R. Kumar et al., 2014).
  • Molecular Docking Studies and Cytotoxic Activity :

    • Bhatt et al. (2015) synthesized quinoline-4-carboxylic acid derivatives, evaluated their cytotoxic activity, and conducted molecular docking studies for potential anticancer applications (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).

Safety And Hazards

Ethyl Quinoline-7-carboxylate should be handled with care. Avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . Future research could focus on the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

properties

IUPAC Name

ethyl quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZOEUCJAYRMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396589
Record name Ethyl Quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Quinoline-7-carboxylate

CAS RN

104294-00-0
Record name Ethyl Quinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Taylor - Journal of the Chemical Society B: Physical Organic, 1971 - pubs.rsc.org
… Vigreaux column gave pure ethyl quinoline-7-carboxylate (4 g, 9% based on 3-aminobenzoic acid), bp 108-112"/ 0.3 mm (lit.,2s 145-150"/2 mm). Ethyl quinoline-7-carboxylate (14 g, …
Number of citations: 11 pubs.rsc.org

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